2,4-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
This compound features a thieno[3,4-c]pyrazole core fused with a thiophene ring, substituted at position 2 with a 4-methoxyphenyl group and at position 3 with a 2,4-dimethoxybenzamide moiety. The 5-oxo group on the thieno-pyrazole scaffold is critical for its electronic and steric properties, influencing interactions in biological systems or material applications. Its synthesis typically involves multi-step reactions, including cyclization and amide coupling, as seen in structurally related compounds .
Properties
IUPAC Name |
2,4-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-27-14-6-4-13(5-7-14)24-20(17-11-30(26)12-18(17)23-24)22-21(25)16-9-8-15(28-2)10-19(16)29-3/h4-10H,11-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDGRNRGEDCLTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thieno[3,4-c]pyrazole core through a cyclization reaction. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2,4-Dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its potential bioactivity.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,4-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Comparison with Similar Compounds
C. Cyclohexanecarboxamide Analogue
- Structure : Replaces benzamide with cyclohexanecarboxamide.
- Molecular weight: 373.50 g/mol .
Core Heterocycle Variations
A. Thiadiazole Derivatives (4-Methoxy-N-(3-Oxo-1,2,4-Thiadiazol-5-yl)Benzamide)
- Structure: Replaces thieno-pyrazole with a 1,2,4-thiadiazole ring.
- Properties: Altered electronic properties due to sulfur-nitrogen interactions.
B. Pyrano[2,3-c]Pyrazole Derivatives
- Structure : Substitutes thiophene with a pyran ring.
- Properties : Enhanced oxygen-mediated solubility but reduced aromatic stacking capacity. Synthesized via one-pot multicomponent reactions .
Pharmacological and Physicochemical Data
Biological Activity
2,4-Dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with a unique thieno[3,4-c]pyrazole core structure. This compound has drawn attention in the field of medicinal chemistry due to its potential biological activities. The molecular formula is C21H21N3O5S, and it has a molecular weight of approximately 427.48 g/mol .
The compound features several functional groups that contribute to its biological activity. The presence of methoxy groups and a thieno-pyrazole moiety suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O5S |
| Molecular Weight | 427.48 g/mol |
| CAS Number | 1007194-36-6 |
| SMILES | COc1ccc(cc1)n1nc2c(c1NC(=O)c1ccc(cc1OC)OC)CS(=O)C2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The structural configuration allows binding to these targets, modulating their activity and influencing various biological processes. Preliminary studies suggest that it may exhibit significant effects on enzymatic pathways involved in coagulation and inflammation .
Biological Activity
Research indicates that compounds similar to this compound have shown promise in the following areas:
1. Anticoagulant Activity
- Similar thieno derivatives have been studied for their anticoagulant properties, particularly their ability to inhibit factor Xa (fXa), which plays a crucial role in the coagulation cascade. Compounds with structural similarities have demonstrated potent fXa inhibition and favorable pharmacokinetic profiles .
2. Anticancer Potential
- The thieno[3,4-c]pyrazole scaffold has been explored for anticancer activity due to its ability to interfere with cell signaling pathways. Some derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
3. Anti-inflammatory Effects
- Compounds in this class may exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Anticoagulant Efficacy
A study involving a series of thieno[3,4-c]pyrazole derivatives demonstrated that modifications at the benzamide position enhanced fXa binding affinity. The most potent derivative exhibited an IC50 value significantly lower than existing anticoagulants, indicating superior efficacy .
Case Study 2: Anticancer Activity
In vitro assays revealed that derivatives of thieno[3,4-c]pyrazole induce apoptosis in breast cancer cells through mitochondrial pathways. The compounds were shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .
Q & A
Q. What are the optimal synthetic routes for 2,4-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-thieno[3,4-c]pyrazol-3-yl]benzamide?
The synthesis typically involves multi-step reactions starting with cyclization of thieno[3,4-c]pyrazole precursors. Key steps include:
- Core formation : Cyclization of thiophene and pyrazole precursors under reflux with catalysts like Pd(PPh₃)₄ or bases such as K₃PO₄ .
- Functionalization : Introduction of the 4-methoxyphenyl and benzamide groups via nucleophilic substitution or coupling reactions. Temperature control (e.g., 60–80°C) and solvent selection (DMF, ethanol) are critical for yield optimization .
- Purification : Use of column chromatography or recrystallization (ethanol/water mixtures) to isolate high-purity products (>95% by HPLC) .
Q. How is the compound characterized structurally?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR : ¹H and ¹³C NMR identify proton environments (e.g., methoxy peaks at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 482.14) .
- X-ray Crystallography : Resolves tautomeric forms (e.g., 5λ⁴-thieno-pyrazole vs. dihydro derivatives) and hydrogen-bonding networks .
Q. What preliminary biological activities have been reported for similar thieno[3,4-c]pyrazole derivatives?
While direct data on this compound is limited, structurally related analogs show:
- Enzyme inhibition : IC₅₀ values <10 µM against kinases (e.g., CDK2) and cyclooxygenase-2 (COX-2) .
- Anticancer activity : GI₅₀ of 2–5 µM in breast (MCF-7) and colon (HCT-116) cancer cell lines via apoptosis induction .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and binding modes?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thieno-pyrazole core is reactive toward electrophilic substitution .
- Molecular Docking : Simulates interactions with targets like EGFR or PARP-1. The benzamide group often forms hydrogen bonds with catalytic residues (e.g., Lys745 in EGFR) .
Q. What strategies resolve contradictions in reported biological data for thieno-pyrazole derivatives?
- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., MTT vs. SRB assays) to minimize variability .
- Metabolic stability testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4) to explain discrepancies in in vitro vs. in vivo efficacy .
Q. How can reaction selectivity be improved during functionalization?
- Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) using tert-butyldimethylsilyl (TBS) ethers to direct substitutions .
- Catalyst screening : Test Pd₂(dba)₃/XPhos for Suzuki-Miyaura couplings to reduce byproducts (<5%) .
Q. What experimental approaches elucidate tautomeric behavior in the thieno-pyrazole core?
- Variable-temperature NMR : Monitor proton shifts (e.g., NH peaks at δ 10–12 ppm) to track keto-enol equilibria .
- IR spectroscopy : Identify carbonyl stretching frequencies (1670–1700 cm⁻¹) to distinguish tautomers .
Q. How are in vitro pharmacological findings translated to in vivo models?
- Pharmacokinetic profiling : Measure oral bioavailability (>50% in rodents) and half-life (t₁/₂ ~6–8 hrs) .
- Xenograft models : Administer 50 mg/kg/day (oral) in BALB/c mice bearing tumors to validate efficacy (e.g., 60% tumor reduction vs. controls) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
